![molecular formula C16H14F3NO3 B8194276 Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate CAS No. 187327-30-6](/img/structure/B8194276.png)
Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
Description
“Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate” is a chemical compound with the CAS Number 187327-30-6 . Its molecular formula is C16H14F3NO3 and it has a molecular weight of 325.28 .
Synthesis Analysis
The synthesis of this compound involves several stages . The first stage involves the reaction of trimethyl orthoformate with titanium tetrachloride in 1,2-dichloro-ethane at 10 - 20℃ for 1 hour under an inert atmosphere . The second stage involves the reaction of 2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenylacetic acid methyl ester in 1,2-dichloro-ethane at 0 - 20℃ for 2 hours under an inert atmosphere . The third stage involves the reaction with dimethyl sulfate .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridin-2-yl group attached to a phenyl group through an oxy-methyl linkage . The phenyl group is further attached to an acetate group through a methylene linkage . The pyridin-2-yl group contains a trifluoromethyl substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 325.28 . Other properties such as density, boiling point, melting point, and flash point are not available .properties
IUPAC Name |
methyl 2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-15(21)9-11-5-2-3-6-12(11)10-23-14-8-4-7-13(20-14)16(17,18)19/h2-8H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZOKQQKRJKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904648 | |
Record name | Metabolite 10 of Picoxystrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate | |
CAS RN |
187327-30-6 | |
Record name | Metabolite 10 of Picoxystrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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